molecular formula C16H12ClF2N3S B10942205 4-(4-chlorophenyl)-6-(difluoromethyl)-N-(thiophen-2-ylmethyl)pyrimidin-2-amine

4-(4-chlorophenyl)-6-(difluoromethyl)-N-(thiophen-2-ylmethyl)pyrimidin-2-amine

Cat. No.: B10942205
M. Wt: 351.8 g/mol
InChI Key: XLVQQZGHTBRUIX-UHFFFAOYSA-N
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Description

N-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(2-THIENYLMETHYL)AMINE is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chlorophenyl group, a difluoromethyl group, and a thienylmethyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(2-THIENYLMETHYL)AMINE typically involves multiple steps, including the formation of the pyrimidine ring and the subsequent introduction of the chlorophenyl, difluoromethyl, and thienylmethyl groups. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(2-THIENYLMETHYL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrimidine derivative with an additional oxygen-containing functional group, while reduction may result in the removal of the difluoromethyl group.

Scientific Research Applications

N-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(2-THIENYLMETHYL)AMINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(2-THIENYLMETHYL)AMINE involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may block the biosynthesis of bacterial lipids, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(2-THIENYLMETHYL)AMINE is unique due to the presence of both difluoromethyl and thienylmethyl groups, which are not commonly found together in similar compounds. This unique combination of functional groups contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H12ClF2N3S

Molecular Weight

351.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-6-(difluoromethyl)-N-(thiophen-2-ylmethyl)pyrimidin-2-amine

InChI

InChI=1S/C16H12ClF2N3S/c17-11-5-3-10(4-6-11)13-8-14(15(18)19)22-16(21-13)20-9-12-2-1-7-23-12/h1-8,15H,9H2,(H,20,21,22)

InChI Key

XLVQQZGHTBRUIX-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CNC2=NC(=CC(=N2)C(F)F)C3=CC=C(C=C3)Cl

Origin of Product

United States

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